molecular formula C26H27ClN2O5S B3006034 Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1052534-87-8

Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B3006034
CAS No.: 1052534-87-8
M. Wt: 515.02
InChI Key: RQDRKAFNRGIUIP-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H27ClN2O5S and its molecular weight is 515.02. The purity is usually 95%.
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Biological Activity

Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1052534-87-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects and mechanisms of action.

  • Molecular Formula : C26H27ClN2O5S
  • Molecular Weight : 515.02 g/mol
  • Purity : Typically ≥ 98%

The compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Antidepressant Activity

Research indicates that derivatives related to this compound have shown significant binding affinities for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in the modulation of mood and anxiety. In animal models, compounds similar to ethyl 6-benzyl derivatives demonstrated antidepressant-like effects in forced swimming tests (FST) and tail suspension tests (TST) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses moderate to good activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Urease Inhibition

Another notable biological activity is urease inhibition. Compounds in this class have been shown to effectively inhibit urease, an enzyme critical for nitrogen metabolism in certain pathogens. This inhibition may lead to reduced virulence in urease-producing bacteria .

Study on Antidepressant Effects

In a study published in Pharmacology Biochemistry and Behavior, a series of related compounds were tested for their antidepressant potential. The results indicated that specific modifications to the benzyl group enhanced binding affinity to serotonin receptors, correlating with reduced immobility time in FST .

Urease Inhibition Research

A study focused on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides highlighted the effectiveness of similar compounds in urease inhibition assays. The findings demonstrated that these compounds exhibited superior urease inhibition compared to standard drugs .

Data Tables

Activity Assay Type Result Reference
AntidepressantFST/TSTSignificant reduction in immobility
Urease InhibitionIn vitro assayHigher activity than standard
AntimicrobialZone of inhibitionModerate activity against E. coli

Properties

IUPAC Name

ethyl 6-benzyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S.ClH/c1-2-31-26(30)23-18-12-13-28(14-17-8-4-3-5-9-17)15-22(18)34-25(23)27-24(29)21-16-32-19-10-6-7-11-20(19)33-21;/h3-11,21H,2,12-16H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDRKAFNRGIUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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